molecular formula C19H20N4OS B2570108 1-ethyl-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1171483-66-1

1-ethyl-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2570108
CAS RN: 1171483-66-1
M. Wt: 352.46
InChI Key: FGDMHBUPGFLAEF-UHFFFAOYSA-N
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Description

1-ethyl-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H20N4OS and its molecular weight is 352.46. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Heterocyclic Chemistry

The compound 1-ethyl-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a fascinating molecule in the field of heterocyclic chemistry. It serves as a versatile building block for the synthesis of various heterocyclic compounds due to its reactive sites and structural features. For instance, derivatives of pyrazoline, like the compound , have been extensively studied for their potential in synthesizing a wide array of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, and more. The unique reactivity of such compounds under mild conditions has been crucial for generating a diverse range of heterocyclic systems, highlighting their significance in synthetic chemistry (Gomaa & Ali, 2020).

Antitubercular Activity

The structural motif of 1-ethyl-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide has been explored for its biological activities, including antitubercular properties. Modifications of similar structures have shown promising in vitro efficacy against M. tuberculosis, with some derivatives displaying significant activity against drug-resistant strains. This suggests the potential of such compounds in developing new antitubercular agents, underscoring the importance of structural modifications to enhance biological activity (Asif, 2014).

Microwave-Assisted Synthesis

The compound also plays a role in modern synthetic methodologies, such as microwave-assisted synthesis, which has been applied to generate azaheterocyclic systems efficiently. Microwave irradiation has revolutionized the synthesis of pyrazoles and related heterocycles by offering advantages like reduced reaction times and improved yields. This approach aligns with the growing demand for greener and more efficient synthetic routes in organic chemistry, showcasing the compound's adaptability to innovative technologies (Sakhuja, Panda, & Bajaj, 2012).

Chemical Inhibitors

Additionally, derivatives of the compound have been investigated as chemical inhibitors, particularly in the context of cytochrome P450 enzymes. This research has implications for understanding drug-drug interactions and the metabolic pathways of pharmaceuticals. The specificity and selectivity of such inhibitors are critical for the development of safer and more effective therapeutic agents, demonstrating the compound's utility beyond heterocyclic chemistry (Khojasteh et al., 2011).

properties

IUPAC Name

2-ethyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-2-23-17(9-10-20-23)18(24)22-19-21-16(12-25-19)15-8-7-13-5-3-4-6-14(13)11-15/h7-12H,2-6H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDMHBUPGFLAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

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